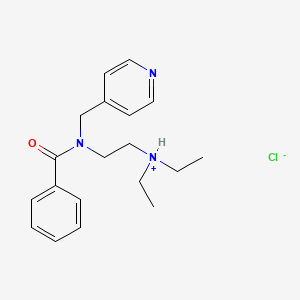
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride typically involves the reaction of 4-pyridylmethylamine with benzoyl chloride in the presence of a base, followed by the introduction of the diethylaminoethyl group. The reaction conditions may include solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Techniques such as crystallization and recrystallization may be employed to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: May be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group may facilitate binding to these targets, while the benzamide and pyridyl moieties contribute to the overall activity. Pathways involved could include signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide
- N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide nitrate
- N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide sulfate
Uniqueness
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The hydrochloride salt form can also influence its solubility and stability, making it suitable for certain applications.
Propiedades
Número CAS |
100243-34-3 |
|---|---|
Fórmula molecular |
C19H26ClN3O |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
2-[benzoyl(pyridin-4-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)14-15-22(16-17-10-12-20-13-11-17)19(23)18-8-6-5-7-9-18;/h5-13H,3-4,14-16H2,1-2H3;1H |
Clave InChI |
SCHOEMCZTJDZTL-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


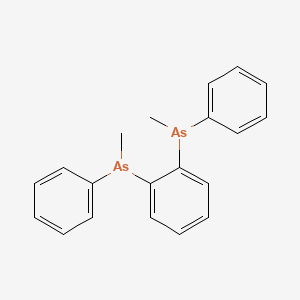

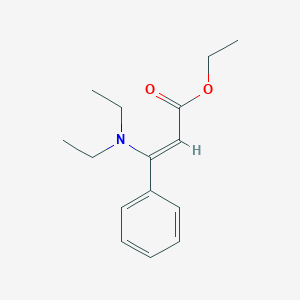
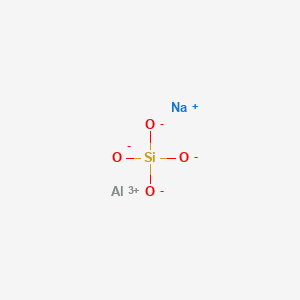
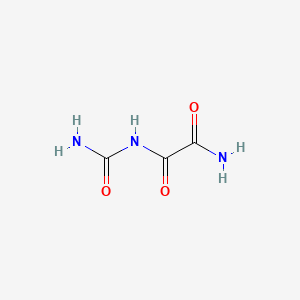


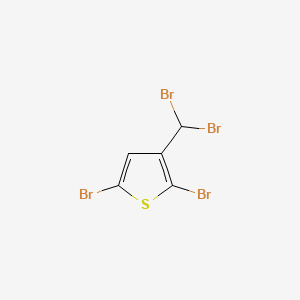

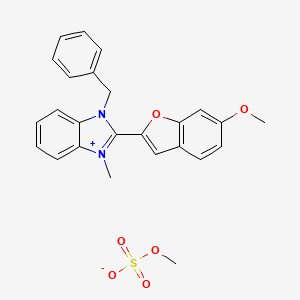
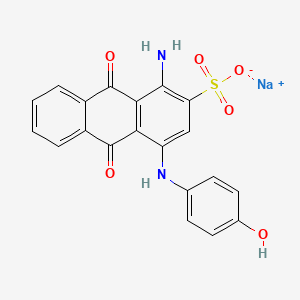
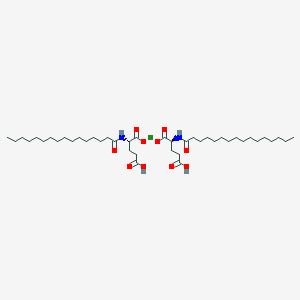
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
